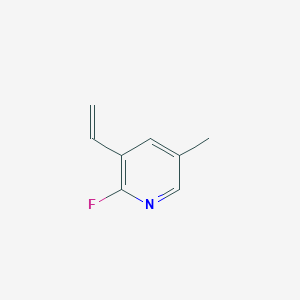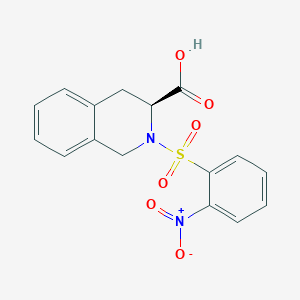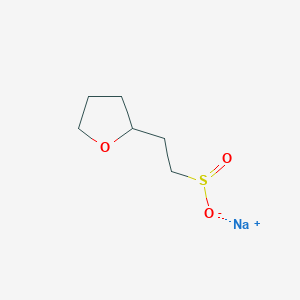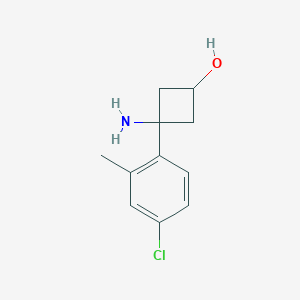
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₄ClNO It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylbenzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chloro-2-methylphenyl)propan-1-ol: This compound has a similar structure but with a propanol moiety instead of a cyclobutanol ring.
Tolfenamic acid: An aminobenzoic acid derivative with a 3-chloro-2-methylphenyl group, used as a non-steroidal anti-inflammatory drug.
Uniqueness
3-Amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-amino-3-(4-chloro-2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-8(12)2-3-10(7)11(13)5-9(14)6-11/h2-4,9,14H,5-6,13H2,1H3 |
InChI Key |
VMBFCEXAHVMCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(CC(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


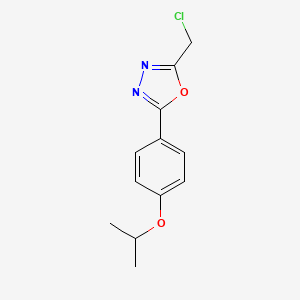
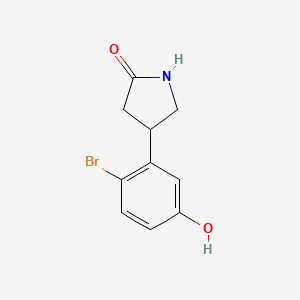
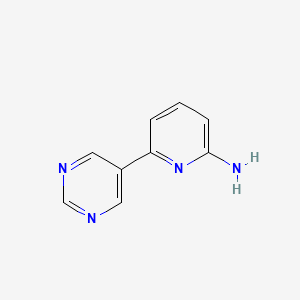
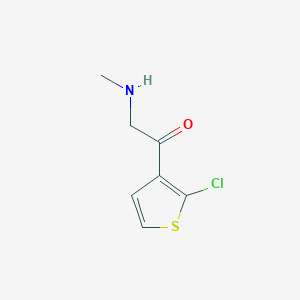
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13160639.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate](/img/structure/B13160670.png)
![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)
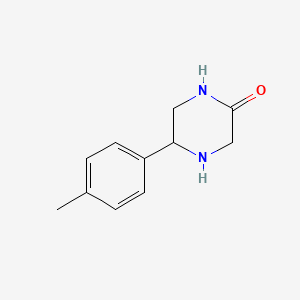
![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)
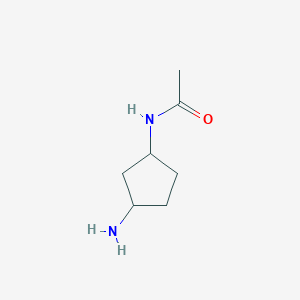
![2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)
